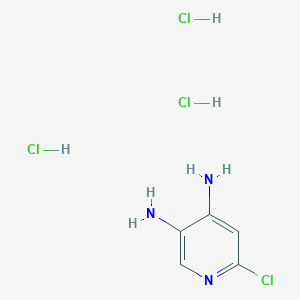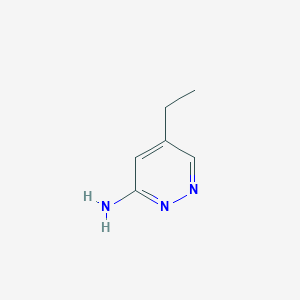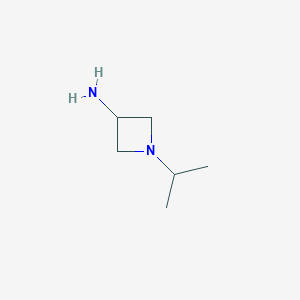![molecular formula C6H5N3 B15072831 4H-Pyrrolo[3,2-d]pyrimidine CAS No. 399-61-1](/img/structure/B15072831.png)
4H-Pyrrolo[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a method involves the reaction of 4-hydroxyl pyrrolopyrimidine with phosphorus oxychloride (POCl3) at 85°C for 2 hours, followed by neutralization and purification steps . Another method involves the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted through a series of reactions to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes to ensure high yields and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be an efficient approach for preparing pyrrolo[2,3-d]pyrimidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: These include nucleophilic aromatic substitution and Suzuki coupling reactions.
Functional Group Transformations: The compound can undergo transformations involving its pyrimidine and chloro substituents, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride (POCl3): Used in the preparation of 4-chloro derivatives.
Palladium and Copper Catalysts: Used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which are valuable intermediates in the synthesis of bioactive compounds .
Wissenschaftliche Forschungsanwendungen
4H-Pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders.
Antitubercular Agents: Derivatives of this compound have shown activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment.
Anti-inflammatory Agents: Pyrrolo[2,3-d]pyrimidines have demonstrated anti-inflammatory activities by inhibiting the expression and activities of certain inflammatory mediators.
Wirkmechanismus
The mechanism of action of 4H-Pyrrolo[3,2-d]pyrimidine involves its interaction with various biological targets:
Kinase Inhibition: The compound acts as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival.
Induction of Apoptosis: It can induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins.
Inhibition of Purine Nucleoside Phosphorylase (PNP): Some derivatives act as PNP inhibitors, which are potential T-cell selective immunosuppressive agents.
Vergleich Mit ähnlichen Verbindungen
4H-Pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine: Both compounds share a similar fused ring system but differ in the position of the nitrogen atoms. .
Pyrido[2,3-d]pyrimidine: This compound is another heterocyclic system with potential therapeutic applications, including antifolate and antitumor properties.
The uniqueness of this compound lies in its specific ring structure and the versatility it offers for chemical modifications, making it a valuable scaffold in drug discovery and development.
Eigenschaften
CAS-Nummer |
399-61-1 |
|---|---|
Molekularformel |
C6H5N3 |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
4H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-2,4H,3H2 |
InChI-Schlüssel |
CNHKVYWNPVZYDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC=CC2=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
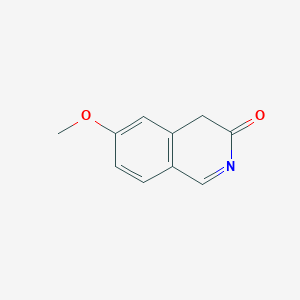
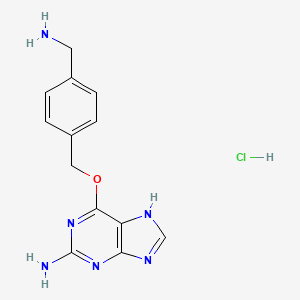
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)

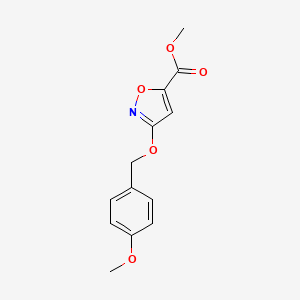
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
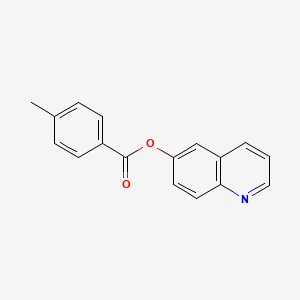
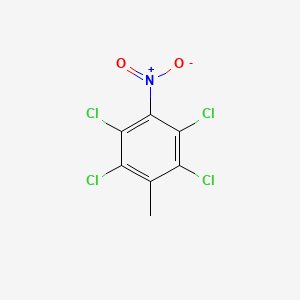
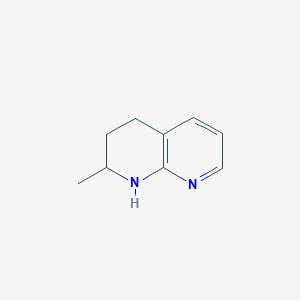
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
